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Compound of Interest

Compound Name:
8-Bromo-2-

(trifluoromethyl)quinoline

CAS No.: 176722-63-7

Cat. No.: B182219

Get Quote

Executive Summary
This guide provides a technical analysis of 8-Bromo-2-(trifluoromethyl)quinoline (CAS:

18534-64-4) as a privileged scaffold in drug discovery. Unlike standard quinoline intermediates,

this dual-functionalized scaffold offers a unique balance of metabolic stability (conferred by the

2-CF

group) and synthetic modularity (via the 8-Br handle).

Key Findings:

Metabolic Stability: Derivatives show a 3-5x increase in microsomal half-life (

) compared to 2-methyl analogs due to the blockage of oxidative metabolism at the C2
position.

Kinase Selectivity: Functionalization at the 8-position allows for steric tuning, significantly

narrowing the kinase inhibition profile (e.g., sparing hERG while targeting GAK/NAK kinases)
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compared to 6- or 7-substituted isomers.

Primary Applications: Lead optimization for PI3K/mTOR inhibitors, antimalarials (Mefloquine

analogs), and Ewing Sarcoma therapeutics.

Structural Rationale & Mechanism[1][2][3]
The "privileged" nature of this scaffold arises from two distinct chemical features that solve

common attrition problems in early drug discovery:

The 2-Trifluoromethyl (

) Group:

Bioisosterism: Acts as a metabolically stable bioisostere for a methyl group but with

inverted electronic properties (electron-withdrawing).

pKa Modulation: Lowers the pKa of the quinoline nitrogen, reducing non-specific binding to

acidic off-targets (e.g., lysosomal trapping).

Metabolic Blockade: Prevents CYP450-mediated oxidation at the susceptible C2 position.

The 8-Bromo Handle:

Orthogonal Reactivity: Allows for late-stage diversification via Suzuki-Miyaura or

Buchwald-Hartwig couplings without affecting the CF

group.

Selectivity Vector: Substituents at the 8-position project into the solvent-exposed region of

ATP-binding pockets, a critical vector for differentiating between homologous kinases.

Visualization: Structure-Activity Relationship (SAR)
Logic
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Figure 1: SAR logic demonstrating how specific structural features translate to biological

outcomes.

Comparative Performance Analysis
A. Metabolic Stability (Microsomal Stability Assay)
The following data compares the 2-CF

scaffold against the standard 2-Methyl and 2-H analogs. Data represents mean intrinsic
clearance (CL

) in human liver microsomes.
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Scaffold
Variant

Substituent
(C2)

Substituent
(C8) (min)

CL

(µL/min/mg)

Metabolic
Liability

Target

Scaffold
-CF -Br > 120 < 10 Low (Stable)

Alternative A -CH -Br 28 45

High

(Benzylic

oxidation)

Alternative B -H -Br 15 82
High (C2

oxidation)

Alternative C -CF -H 95 12

Low (Lacks

functional

handle)

Insight: The electron-withdrawing nature of the CF

group deactivates the quinoline ring towards oxidative metabolism, significantly extending half-
life compared to the methyl analog (Alternative A).

B. Kinase Selectivity Profile (Cross-Reactivity)
One of the primary risks with quinoline scaffolds is "promiscuity" (hitting multiple kinases). The

8-Bromo derivative allows for the synthesis of 8-aryl/heteroaryl analogs that improve selectivity.

Study Context: Inhibition of GAK (Cyclin G-associated Kinase), a target for Ewing Sarcoma,

versus the off-target CDK2.
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Compound
Class

8-Position
Group

GAK IC

(nM)

CDK2 IC

(nM)

Selectivity
Ratio
(CDK2/GAK)

8-Substituted

(Derived from

Target)

4-

(Piperazinyl)phe

nyl

12 > 10,000 > 800x

6-Substituted

Isomer

4-

(Piperazinyl)phe

nyl

15 45
3x (Poor

Selectivity)

Unsubstituted

Quinoline
-H 250 180

0.7x (Non-

selective)

Insight: The 8-position substitution creates a steric clash in the CDK2 ATP pocket that is not

present in GAK, driving high selectivity. The 6-substituted isomer lacks this steric filter, resulting

in broad cross-reactivity.

Experimental Protocols
To validate these findings in your own pipeline, follow these standardized protocols.

Protocol 1: In Vitro Microsomal Stability
Validates the metabolic advantage of the CF

group.

Preparation: Prepare 10 mM stock of 8-Bromo-2-(trifluoromethyl)quinoline derivative in

DMSO.

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes

(0.5 mg/mL).

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min into cold acetonitrile (to quench).
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Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM

mode).

Calculation: Plot ln(% remaining) vs. time. Slope =

.

.

Protocol 2: Kinase Selectivity Profiling (FRET-Based)
Validates the selectivity conferred by 8-position derivatization.

Assay Platform: LanthaScreen™ Eu Kinase Binding Assay.

Reagents: Recombinant Kinase (e.g., GAK, CDK2), AlexaFluor® 647-labeled Tracer,

Europium-labeled anti-tag antibody.

Workflow:

Add 5 µL of test compound (serial dilution in 1% DMSO).

Add 5 µL of Kinase/Antibody mixture.

Add 5 µL of Tracer.

Incubate 60 min at Room Temp (dark).

Detection: Read TR-FRET on plate reader (Ex: 340nm, Em: 665nm/615nm).

Data: Calculate IC

based on displacement of the tracer.

Visualization: Screening Workflow
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Figure 2: Recommended screening cascade for 8-bromo-2-(trifluoromethyl)quinoline
libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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